molecular formula C17H22N2O3 B2440439 2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1797556-47-8

2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Cat. No. B2440439
CAS RN: 1797556-47-8
M. Wt: 302.374
InChI Key: CHBLEOASMCRABT-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide, also known as DMIO, is a chemical compound that has been synthesized for scientific research purposes. DMIO has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on organophosphorus compounds has demonstrated the synthesis of derivatives with potential applications in materials science and chemistry, highlighting the versatility of acetamide derivatives in creating complex molecular structures (Pedersen & Lawesson, 1974).

Radiosynthesis and Drug Metabolism

  • Studies on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners have elucidated their metabolism and mode of action, underscoring the importance of acetamide derivatives in developing agrochemicals (Latli & Casida, 1995).

Glycosylation Reactions and Protecting Groups

  • Efforts to prevent oxazoline formation during glycosylation reactions have led to the exploration of various N-alkylacetamides as protecting groups, demonstrating the role of acetamide derivatives in improving yields of glycosylation reactions (Sarkar & Sucheck, 2011).

Molecular Imprinting and Biological Evaluation

  • Acetamide derivatives have been investigated for their potential in creating molecularly imprinted polymers with applications in biotechnology and materials science, highlighting their utility in designing functional materials with specific biological interactions (Fahim & Abu-El Magd, 2021).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-7-5-6-8-14(11)16(21-4)10-18-17(20)9-15-12(2)19-22-13(15)3/h5-8,16H,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBLEOASMCRABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CC2=C(ON=C2C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

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